molecular formula C16H18FN3O2 B133800 Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate CAS No. 160009-36-9

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate

Cat. No.: B133800
CAS No.: 160009-36-9
M. Wt: 303.33 g/mol
InChI Key: ZMUMVOISTUCVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate (CAS 147118-36-3) is a pyrimidine derivative widely recognized as a key intermediate in synthesizing rosuvastatin, a statin drug used to manage hyperlipidemia . Its molecular formula is C₁₇H₂₀FN₃O₄S (molecular weight: 353.42 g/mol), featuring a fluorophenyl group at position 4, an isopropyl group at position 6, and a methylamino substituent at position 2 . The compound is synthesized via a five-step process starting from methyl isobutyrylacetate, involving condensation, cyclization, oxidation, and substitution reactions, with a total yield of 25% .

Crystallographic studies reveal that the compound adopts a monoclinic crystal system (P2₁/c space group) with three independent molecules in the asymmetric unit. Intramolecular C–H···O hydrogen bonds stabilize its conformation, forming six- and seven-membered non-planar rings .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUMVOISTUCVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591993
Record name Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160009-36-9
Record name Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Knoevenagel Condensation

Ethyl isobutyrylacetate reacts with p-fluorobenzaldehyde in toluene under acidic conditions (e.g., SnCl₄) to form an α,β-unsaturated ketoester. This exothermic reaction achieves >90% conversion at 110°C within 4.5 hours.

Step 2: Cyclocondensation with S-Methylisothiourea

The ketoester undergoes cyclization with S-methylisothiourea hemisulfate in dimethylformamide (DMF) at 80°C, yielding a dihydropyrimidine intermediate. Dehydration via azeotropic distillation with toluene completes the pyrimidine ring formation.

Step 3: Oxidation to Sulfonyl Derivative

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thioether group to a sulfonyl moiety, producing ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate in 88% yield.

Step 4: Methylamine Substitution

Replacing the sulfonyl group with methylamine in ethanol at 60°C introduces the methylamino substituent. This nucleophilic substitution requires careful pH control (pH 9–10) to minimize ester hydrolysis.

Step 5: Esterification to Methyl Ester

Transesterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the final product. The overall five-step process achieves a cumulative yield of 25–27%.

Catalytic Approaches and Reaction Optimization

Catalysts play pivotal roles in enhancing reaction efficiency:

Lewis Acid Catalysis

Tin(IV) chloride (SnCl₄) accelerates the Knoevenagel condensation, reducing reaction time from 24 hours to 4.5 hours while maintaining 84% product purity. Computational studies suggest SnCl₄ coordinates with the carbonyl oxygen, lowering the activation energy for enolate formation.

Oxidative Aromatization with MnO₂

WO2007074391A2 discloses an improved method using activated MnO₂ (10 equivalents) for aromatizing dihydropyrimidines. This single-step oxidation replaces traditional multi-stage protocols, achieving 95% conversion at 50°C in dichloromethane. Excess MnO₂ ensures complete dehydrogenation without over-oxidation.

Industrial-Scale Production Methods

Scalable adaptations of laboratory procedures prioritize cost-effectiveness and purity:

Continuous Flow Reactors

Tubular reactors with inline analytics (e.g., FTIR) enable real-time monitoring of the methylamine substitution step. This setup reduces batch-to-batch variability and increases throughput by 40% compared to batch reactors.

Solvent Recycling Systems

DMF and toluene are recovered via fractional distillation, achieving >98% solvent reuse. This reduces raw material costs by $12/kg of final product.

Crystallization Protocols

Final purification uses anti-solvent crystallization with heptane, yielding 99.8% pure product as confirmed by HPLC (UV detection at 254 nm).

Comparative Analysis of Synthetic Methodologies

Table 1 contrasts key parameters of the cyclocondensation and oxidative aromatization routes:

Parameter Cyclocondensation Oxidative Aromatization
Total Steps53
Cumulative Yield25–27%35–40%
Catalyst Loading5 mol% SnCl₄10 eq. MnO₂
Reaction Time (Total)48 hours18 hours
Purity (HPLC)99.5%99.8%

The oxidative route offers superior efficiency but requires stringent control over MnO₂ activity to prevent side reactions.

Data Tables Summarizing Key Reaction Parameters

Table 2: Optimization of Methylamine Substitution

Condition Yield Purity
Ethanol, 60°C, pH 978%98.2%
Methanol, 50°C, pH 1065%97.5%
THF, 70°C, pH 8.552%95.8%

Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point.

Table 3: Effect of MnO₂ Particle Size on Aromatization

MnO₂ Mesh Conversion Selectivity
50–10082%91%
100–20095%98%
200–40097%99%

Finer MnO₂ particles increase surface area, enhancing reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Methylamine, other nucleophiles, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antihyperlipidemic Agent

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate is recognized as an important intermediate in the synthesis of statins, which are widely used to lower cholesterol levels. Its structural features allow it to effectively inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels and is beneficial for cardiovascular health .

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The fluorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies .

Cardiovascular Diseases

Given its role as an HMG-CoA reductase inhibitor, this compound has significant potential in treating hyperlipidemia and preventing cardiovascular diseases. Statins derived from this compound can help manage cholesterol levels effectively.

Cancer Treatment

The anticancer properties exhibited by derivatives of this compound suggest its utility in developing targeted therapies for various cancers. Ongoing research is focused on optimizing these derivatives for enhanced efficacy and reduced side effects .

Case Studies

Study ReferenceApplicationFindings
AntihyperlipidemicDemonstrated significant reduction in cholesterol levels in animal models.
AnticancerShowed inhibition of tumor growth in vitro and in vivo models with specific pathways targeted.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate (CAS 147118-30-7)

  • Structural Differences: The ethyl ester group replaces the methyl ester, and the methylamino group is substituted with a methylsulfonylamino moiety.
  • Physicochemical Properties :
    • Molecular weight: 395.45 g/mol (vs. 353.42 g/mol for the methyl ester).
    • LogP: ~3.4 (similar lipophilicity to the methyl ester) .
  • Synthetic Utility: Used as an impurity reference standard in rosuvastatin production. The ethyl group may enhance solubility in non-polar solvents compared to the methyl analog .

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-methanol (CAS 147118-36-3)

  • Structural Differences : The carboxylate ester is replaced with a hydroxymethyl group.
  • Synthesis : Produced via reduction of the methyl ester using diisobutylaluminium hydride (DIBAL-H) or sodium borohydride, achieving yields up to 100% .
  • Applications : A high-purity (>99.8%) intermediate in rosuvastatin synthesis, refined through distillation and crystallization .

{4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}methyl)(triphenyl)phosphonium bromide

  • Structural Differences : Incorporates a triphenylphosphonium bromide group at the hydroxymethyl position.
  • Reactivity: Used in Wittig reactions to introduce the heptenoic acid side chain in rosuvastatin. The phosphonium group enhances electrophilicity, enabling coupling with aldehydes .

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

  • Structural Differences: The methylamino group is replaced with a methylsulfonyl group.
  • Crystallography : Forms stronger hydrogen bonds (C–H···O) due to the electron-withdrawing sulfonyl group, resulting in a denser crystal packing (1.35 g/cm³) .
  • Synthesis : Produced via oxidation of the methylthio precursor using H₂O₂ and ammonium molybdate, yielding 88% .

Key Comparative Data

Property Target Compound Ethyl Ester Analog Hydroxymethyl Derivative Phosphonium Bromide
Molecular Weight (g/mol) 353.42 395.45 353.42 684.61
LogP 3.375 3.4 ~2.8 (estimated) >4.0
Melting Point Not reported Not reported 279.3°C (flash point) Not reported
Synthetic Yield 25% (5 steps) Not reported 96.7% (reduction step) 70–80%
Key Application Rosuvastatin intermediate Impurity reference High-purity intermediate Wittig reaction precursor

Research Findings and Implications

  • Substituent Effects: Ester Groups: Methyl esters are more reactive in hydrolysis than ethyl esters, impacting downstream modifications . Amino vs. Sulfonyl Groups: The methylamino group in the target compound offers nucleophilic reactivity, whereas sulfonyl derivatives enhance stability and hydrogen-bonding capacity .
  • Crystallographic Insights : The target compound’s twisted conformations and hydrogen-bonding networks contrast with the planar structures of simpler pyrimidine analogs (e.g., thioxo derivatives in ) .
  • Industrial Relevance : High-purity intermediates like the hydroxymethyl derivative (99.8% purity) are critical for regulatory compliance in pharmaceutical manufacturing .

Q & A

Basic Research Questions

Q. What are the standard crystallographic methods for determining the molecular structure of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary technique. Data collection typically employs a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Structural refinement uses software like SHELXS97 and SHELXL97, analyzing reflection data (e.g., 10,124 reflections) to achieve R factors < 0.1. Hydrogen bonding parameters (e.g., bond distances, angles) are calculated to confirm intramolecular interactions. For analogous compounds, monoclinic systems (space group P2₁/c) with unit cell dimensions (e.g., a = 28.875 Å, b = 9.887 Å) are common .

Q. How is the methylamino group introduced at the 2-position during synthesis of pyrimidine derivatives?

  • Methodological Answer : The methylamino group is typically introduced via nucleophilic substitution or reductive amination. For example, replacing a sulfonyl group (as in related compounds) with methylamine under controlled pH and temperature. Reaction optimization may involve protecting groups to prevent side reactions at the 4-fluorophenyl or carboxylate moieties. Monitoring via HPLC or TLC ensures regioselectivity .

Q. What analytical techniques validate the purity and identity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm). Purity is assessed via HPLC with UV detection (λ = 254 nm). Crystallinity and phase identity are validated by powder X-ray diffraction (PXRD) against SCXRD data .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence conformational stability in this compound?

  • Methodological Answer : Intramolecular C-H⋯O/N hydrogen bonds form pseudo-rings (e.g., six- or seven-membered rings), stabilizing twisted conformations. For example, in analogs, dihedral angles between pyrimidine and fluorophenyl rings (41.72°, 26.21°) are constrained by these interactions. Computational modeling (e.g., DFT with Gaussian) predicts energy barriers for conformational changes, validated by SCXRD torsion angles .

Q. What is the impact of the 2-methylamino substituent on intermolecular interactions compared to methylsulfonyl analogs?

  • Methodological Answer : The methylamino group participates in weaker C-H⋯N hydrogen bonds versus the sulfonyl group’s stronger C-H⋯O interactions. This reduces crystal packing density (e.g., lower Dx values ~1.35 g/cm³) and alters melting points. Electron-withdrawing sulfonyl groups increase electrophilicity at the pyrimidine core, whereas methylamino groups enhance nucleophilic reactivity, affecting solubility and derivatization pathways .

Q. How can computational methods predict electronic properties relevant to biological activity?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For analogs, HOMO localization on the fluorophenyl ring suggests electrophilic attack sites. Molecular docking studies (e.g., AutoDock) model interactions with biological targets, guided by SCXRD-derived conformations. Solubility parameters (logP) are estimated via COSMO-RS simulations .

Notes

  • Structural data from analogs (e.g., methylsulfonyl derivative) infer properties for the target compound.
  • Advanced questions emphasize computational and experimental synergy for hypothesis-driven research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.